
(2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane ring, a fluorine atom, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid typically involves the formation of the boronic acid group through various coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under acidic or basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Biology and Medicine: Its boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds .
Industry: In the materials science industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is particularly relevant in the inhibition of enzymes that contain serine or threonine residues in their active sites .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the 1,3-dioxolane ring, fluorine, and methyl substituents.
(2-(1,3-Dioxolan-2-yl)ethylboronic acid): Contains an ethyl group instead of a phenyl ring.
(2-(1,3-Dioxolan-2-yl)pyridine-5-boronic acid): Contains a pyridine ring instead of a phenyl ring.
Uniqueness: (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid is unique due to the presence of the 1,3-dioxolane ring, fluorine atom, and methyl group on the phenyl ring. These substituents confer specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C10H12BFO4 |
|---|---|
Molekulargewicht |
226.01 g/mol |
IUPAC-Name |
[2-(1,3-dioxolan-2-yl)-3-fluoro-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C10H12BFO4/c1-6-4-7(11(13)14)9(8(12)5-6)10-15-2-3-16-10/h4-5,10,13-14H,2-3H2,1H3 |
InChI-Schlüssel |
ZSJBKENROXJTDZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1C2OCCO2)F)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B14035595.png)
![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)
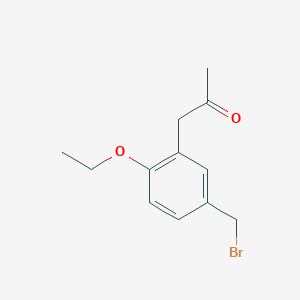
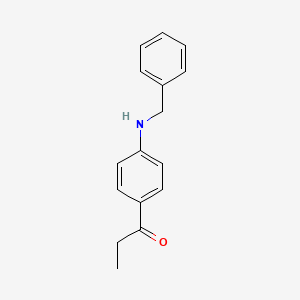

![endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)
![4-(3,4-Dichlorophenyl)octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B14035633.png)
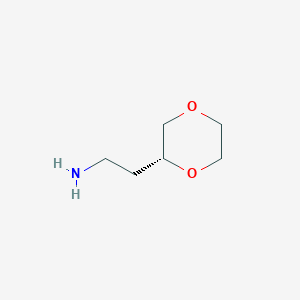
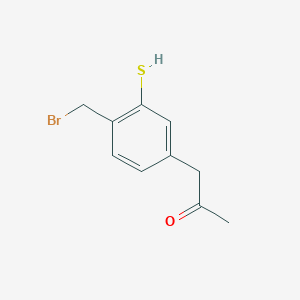
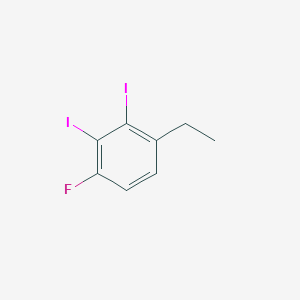
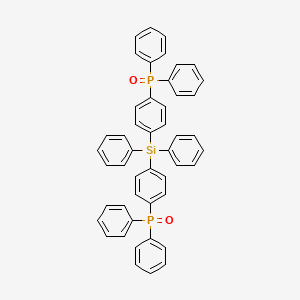
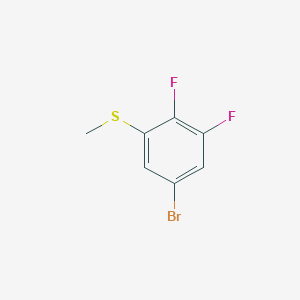
![Methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate](/img/structure/B14035655.png)
